Cas no 885460-40-2 (4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine)

4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine 化学的及び物理的性質
名前と識別子
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- Thieno[2,3-d]pyrimidine, 4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-
- 4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine
- 4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine
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- インチ: 1S/C19H11ClF2N2S/c20-18-17-15(12-3-7-14(22)8-4-12)10-25-19(17)24-16(23-18)9-11-1-5-13(21)6-2-11/h1-8,10H,9H2
- InChIKey: HIJSRBYPWRSXTD-UHFFFAOYSA-N
- SMILES: C1(CC2=CC=C(F)C=C2)=NC(Cl)=C2C(C3=CC=C(F)C=C3)=CSC2=N1
4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-42104-2.5g |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 100% | 2.5g |
$810.0 | 2023-02-10 | |
Enamine | EN300-09295-2.5g |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 100% | 2.5g |
$810.0 | 2023-10-28 | |
Enamine | EN300-09295-5.0g |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 100% | 5g |
$1199.0 | 2023-04-29 | |
Enamine | EN300-42104-0.5g |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 100% | 0.5g |
$310.0 | 2023-02-10 | |
Enamine | EN300-42104-1.0g |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 100% | 1.0g |
$414.0 | 2023-02-10 | |
Enamine | EN300-42104-5.0g |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 100% | 5.0g |
$1199.0 | 2023-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292170-5g |
4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 98% | 5g |
¥30209.00 | 2024-04-27 | |
1PlusChem | 1P019JVV-10g |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 100% | 10g |
$2260.00 | 2023-12-16 | |
1PlusChem | 1P019JVV-50mg |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 100% | 50mg |
$152.00 | 2024-04-20 | |
1PlusChem | 1P019JVV-5g |
4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
885460-40-2 | 100% | 5g |
$1544.00 | 2024-04-20 |
4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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2. Back matter
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidineに関する追加情報
Introduction to 4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno[2,3-d]pyrimidine (CAS No. 885460-40-2)
4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno[2,3-d]pyrimidine, identified by its CAS number 885460-40-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyrimidine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple fluorine and chlorine substituents in its molecular framework enhances its pharmacological profile, making it a promising candidate for further exploration in drug discovery.
The molecular structure of 4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno[2,3-d]pyrimidine incorporates a thiophene ring fused with a pyrimidine core, which is further functionalized with chloro and fluorophenyl groups. This particular arrangement not only contributes to its unique chemical properties but also influences its interactions with biological targets. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity, which are critical factors in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on thienopyrimidine derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have highlighted the potential of these compounds as kinase inhibitors, particularly in targeting pathways involved in cancer and inflammatory diseases. The specific substitution pattern in 4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno[2,3-d]pyrimidine makes it an intriguing subject for investigating its role as an inhibitor of tyrosine kinases and other relevant enzymes.
One of the most compelling aspects of this compound is its ability to modulate signaling pathways that are aberrantly activated in diseases such as cancer. The chloro and fluoro substituents are strategically positioned to interact with key residues in target proteins, thereby disrupting abnormal signaling cascades. Preliminary computational studies have suggested that this compound may exhibit high binding affinity for proteins involved in cell proliferation and survival, making it a viable candidate for further preclinical development.
The synthesis of 4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno[2,3-d]pyrimidine presents unique challenges due to the complexity of its molecular architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Researchers have employed multi-step synthetic routes involving cyclization reactions, nucleophilic substitutions, and protective group strategies to achieve the desired structure. These synthetic approaches not only highlight the ingenuity of modern organic chemistry but also pave the way for large-scale production if needed.
From a medicinal chemistry perspective, the optimization of 4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno[2,3-d]pyrimidine has focused on enhancing its pharmacokinetic properties while maintaining or improving its biological activity. Structural modifications have been explored to improve solubility, bioavailability, and metabolic stability. Additionally, efforts have been made to minimize potential off-target effects by refining the substitution pattern on the thiophene and pyrimidine rings. These endeavors align with the broader goals of drug discovery aimed at developing safer and more effective therapeutic agents.
The potential applications of 4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno[2,3-d]pyrimidine extend beyond oncology. Emerging research suggests that this compound may also have utility in treating inflammatory diseases by modulating immune responses. The ability of thienopyrimidine derivatives to interact with immunomodulatory pathways has opened new avenues for therapeutic intervention. Further investigation into its mechanism of action could reveal novel insights into disease pathogenesis and lead to the development of innovative treatments.
In conclusion, 885460-40-2 represents a significant advancement in the field of heterocyclic chemistry with promising implications for drug discovery. Its unique structural features and demonstrated biological activity make it a valuable compound for further research. As our understanding of disease mechanisms continues to evolve, 4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno[2,3-d]pyrimidine holds great potential as a lead compound for developing next-generation therapeutics.
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